molecular formula C13H22N4O4S2 B2661405 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903479-97-9

1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2661405
CAS RN: 1903479-97-9
M. Wt: 362.46
InChI Key: VBRYOMPJRBMCSV-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring and a diazepane ring. Imidazole is a planar five-membered ring and is a key component of many important biological molecules, including histidine and histamine. Diazepane is a seven-membered saturated ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and diazepane rings in separate steps, followed by the introduction of the sulfonyl groups. The exact methodology would depend on the specific substituents and their compatibility with various reaction conditions .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the imidazole and diazepane rings, as well as the sulfonyl groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions .

Scientific Research Applications

Multicomponent Synthesis of Diazepanes

Research demonstrates the utility of 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in the synthesis of diazepanes through multicomponent reactions. For instance, Banfi et al. (2007) developed a short, two-step approach to synthesize diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the compound's role in facilitating complex organic synthesis (Banfi et al., 2007).

Diazotransfer Reagent

The compound's derivative, imidazole-1-sulfonyl azide, has been identified as an effective diazotransfer reagent. Goddard-Borger and Stick (2007) highlight its ability to act as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent can be prepared from inexpensive materials, is shelf-stable, and offers a practical alternative to traditional diazotransfer agents (Goddard-Borger & Stick, 2007).

Cyclopropanation and Cycloaddition Reactions

Research into cyclopropanation and cycloaddition reactions also utilizes derivatives of this compound. Shibue and Fukuda (2014) describe a rhodium-catalyzed method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid using 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This process underscores the compound's potential in facilitating the synthesis of cyclopropane derivatives with specific stereochemical configurations (Shibue & Fukuda, 2014).

Antimicrobial Compound Synthesis

Derivatives of 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane have been explored for their potential biological activity. Brzozowski and Sławiński (2004) synthesized a series of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives, investigating their potential as antimicrobial agents. Although preliminary screening indicated varied activity against human tumor cell lines, this research underscores the compound's utility in developing potentially biologically active molecules (Brzozowski & Sławiński, 2004).

Future Directions

Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential biological activity. This could include in vitro and in vivo studies to determine its effects on biological systems .

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S2/c1-11-14-13(10-15(11)2)23(20,21)17-7-3-6-16(8-9-17)22(18,19)12-4-5-12/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRYOMPJRBMCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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